molecular formula C8H5ClFNO B11908414 5-Chloro-6-fluoroindolin-2-one

5-Chloro-6-fluoroindolin-2-one

Cat. No.: B11908414
M. Wt: 185.58 g/mol
InChI Key: NZSMUTYEYKZGPW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoroindolin-2-one (also known as 5-Chloro-6-fluoroisatin) is a fluorinated and chlorinated isatin derivative that serves as a privileged, multifunctional scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for constructing novel hybrid molecules aimed at combating multi-drug resistant bacteria and aggressive cancers. Research indicates that isatin derivatives, including those with halogen substitutions at the 5 and 6 positions, can be designed as potent FtsZ inhibitors, targeting the bacterial cell division protein in pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the isatin core is a versatile precursor in developing anticancer agents; similar hybrids have demonstrated significant anti-proliferative activity by inducing apoptosis in aggressive cell lines such as triple-negative breast cancer MDA-MB-231 cells . The strategic halogenation at the 5 and 6 positions is a recognized strategy to enhance the biological activity of the isatin core. This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSMUTYEYKZGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 6 Fluoroindolin 2 One

Precursor Synthesis and Starting Material Design for the Indolin-2-one Framework

The foundation of a successful synthesis for 5-Chloro-6-fluoroindolin-2-one lies in the careful construction of its aromatic precursors. This typically involves the derivatization of anilines and the precise introduction of the required halogen atoms.

Derivatization of Anilines and Related Aromatic Precursors

Anilines are fundamental building blocks for the synthesis of indolin-2-ones. lookchem.comresearchgate.net The journey towards this compound often commences with a suitably substituted aniline (B41778), such as 3-chloro-4-fluoroaniline. google.com This starting material contains the requisite halogen pattern that will ultimately be incorporated into the final indolin-2-one structure.

The derivatization process involves modifying the aniline to introduce a side chain that will participate in the subsequent cyclization reaction. A common strategy is the introduction of an acetate (B1210297) or acetamide (B32628) group at the nitrogen atom. For instance, anilides can be prepared and subsequently cyclized to form the oxindole (B195798) ring. rsc.orgnih.gov Another approach involves reacting the aniline with reagents like ethyl (methylsulfinyl)acetate in the presence of an activating agent such as oxalyl chloride, which facilitates the formation of a key N-S bonded intermediate poised for cyclization. lookchem.com

The choice of derivatizing agent and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions. The electronic nature of the substituents on the aniline ring can significantly influence the reactivity and the outcome of the derivatization step.

Functionalization Strategies for Halogen Introduction on Precursors

The introduction of chlorine and fluorine atoms onto the aromatic ring is a critical step that dictates the identity of the final product. These halogens can be introduced at various stages of the synthesis.

One common approach is to start with an aniline that already bears the desired halogen substituents, like the aforementioned 3-chloro-4-fluoroaniline. google.com This pre-functionalized strategy simplifies the synthetic route by incorporating the halogens from the outset.

Alternatively, halogenation can be performed on an existing aromatic precursor. Electrophilic halogenation is a widely used method for this purpose. researchgate.net Reagents such as N-chlorosuccinimide (NCS) can be used for chlorination. nsf.gov The regioselectivity of these reactions is paramount, as the precise placement of the halogens at the 5- and 6-positions of the future indolin-2-one is required. The inherent directing effects of the substituents already present on the aromatic ring, such as the amino or amido group, play a significant role in determining the position of halogenation. Catalysts can be employed to control the regiochemical outcome of halogenation reactions on phenols and anilines. nsf.gov For instance, Lewis basic selenoether catalysts have been shown to direct the ortho-selective chlorination of anilines. nsf.gov

The dual halogenation present in this compound enhances the electrophilicity of the aromatic ring, which can be a key feature in its subsequent chemical transformations.

Cyclization Reactions for Indolin-2-one Core Formation

The construction of the pyrrolone ring fused to the benzene (B151609) ring is the defining step in the synthesis of the indolin-2-one core. Various cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular Annulation Approaches to this compound

Intramolecular cyclization is a prevalent strategy for forming the indolin-2-one ring system. This typically involves the formation of a carbon-carbon or carbon-nitrogen bond between a side chain and the aromatic ring of a suitably functionalized precursor.

A classic example is the cyclization of 2-haloacryloylanilides. thieme-connect.com In a related approach, an intramolecular α-arylation of fluoro- and chloro-substituted anilides can be mediated by a base like potassium tert-butoxide to yield the corresponding oxindole. rsc.orgnih.gov

Another powerful method involves the Gassman oxindole synthesis, which can be modified to accommodate various anilines. lookchem.com This synthesis proceeds through the cyclization of an intermediate derived from the reaction of an aniline with an α-thioacetate derivative. A patent describes a method starting from 3-chloro-4-fluoroaniline, which is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid. The resulting intermediate is then reduced and cyclized to form 6-chloro-5-fluoroindole, a related heterocyclic structure. google.com Metal-free reductive cyclization of nitroarenes containing ortho-ester functionalities using sodium dithionite (B78146) also provides a pathway to azaheterocycles. acs.org

These intramolecular approaches are often favored due to their efficiency and the high degree of control they offer in constructing the bicyclic core.

Palladium-Catalyzed Cyclizations in this compound Synthesis

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and it has been effectively applied to the construction of indolin-2-one derivatives. thieme-connect.comscholaris.caresearchgate.net These methods often involve the palladium-catalyzed formation of a key bond in the cyclization step, allowing for milder reaction conditions and greater functional group tolerance.

One such strategy is the palladium-catalyzed intramolecular C-H activation and cyclization of anilides with 2-iodoacetates. thieme-connect.com This reaction proceeds via the oxidative addition of the C-I bond to the palladium catalyst, followed by C-H activation and reductive elimination to form the oxindole ring. While this specific example did not use a di-halogenated substrate, the methodology is applicable to a range of substituted anilides. thieme-connect.com

Palladium-catalyzed reactions can also be used to construct precursors for indolin-2-ones. For example, palladium-catalyzed cross-coupling reactions can be used to synthesize complex aniline derivatives that are then subjected to cyclization. The use of specific ligands, such as phosphaadamantanes, can promote unique reactivity, like intramolecular chlorocarbamoylation of alkynes to form 3-(chloromethylene)oxindoles. scholaris.ca

The versatility of palladium catalysis offers a broad scope for the synthesis of functionalized indolin-2-ones, including those with the specific 5-chloro-6-fluoro substitution pattern.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. acs.orgresearchgate.net While specific literature detailing green chemistry approaches exclusively for this compound is limited, general green methodologies for indolin-2-one synthesis are relevant.

Key aspects of green chemistry in this context include the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst systems that are efficient and recyclable. acs.orgtandfonline.comnih.gov For example, the synthesis of dihydroxyphenyl-indolin-2-one derivatives has been achieved using an electro-organic method in an undivided cell, which is considered an environmentally friendly approach. acs.org Other research has focused on using water as a solvent for the synthesis of 3,3-di(indolyl)indolin-2-ones, catalyzed by vanadyl sulfate (B86663) or other solid acid catalysts. tandfonline.comnih.gov

Solvent Selection and Optimization

The choice of solvent is paramount in the synthesis of this compound, significantly influencing reaction rates, yields, and the purity of the final product. Various solvents are employed depending on the specific synthetic route.

In cyclization reactions of halogenated precursors, concentrated sulfuric acid often serves as both a solvent and a catalyst. This strong protic medium facilitates the intramolecular cyclization required to form the indolin-2-one ring system. Optimization of such reactions typically involves careful temperature control to minimize the formation of side products.

For functionalization reactions, particularly those involving substitutions or couplings, a wider array of solvents is utilized. For instance, in the synthesis of derivatives, solvents like ethanol are commonly used, often in the presence of a base such as potassium hydroxide (B78521) (KOH). frontiersin.org The polarity and protic nature of ethanol can facilitate the dissolution of reactants and reagents, thereby promoting the reaction.

In other synthetic transformations, such as the introduction of substituents onto the indolin-2-one core, solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently employed. rsc.org DMF, a polar aprotic solvent, is particularly effective in reactions involving polar intermediates and reagents. rsc.org Dichloromethane, a less polar aprotic solvent, is often used for extractions and chromatographic purification. google.com

The optimization of solvent systems can also involve the use of solvent mixtures. For example, a mixture of dioxane and water has been reported for certain transformations, highlighting the need to balance polarity and solubility for optimal reaction outcomes. google.com

Reaction TypeSolvent(s)Role of SolventKey Optimization Parameters
CyclizationConcentrated Sulfuric AcidSolvent and CatalystTemperature control
CondensationEthanolDissolves reactants, facilitates reactionBase concentration, reaction time frontiersin.org
Coupling/SubstitutionDMF, DichloromethaneSolubilizes polar intermediatesReagent stoichiometry, catalyst choice rsc.org
HydrolysisDioxane/WaterBalances polarity and solubilitypH adjustment, temperature google.com
Atom Economy and Efficiency Considerations

Atom economy is a critical metric in assessing the efficiency of a synthetic route, reflecting the proportion of reactant atoms incorporated into the desired product. In the context of this compound synthesis, various strategies aim to maximize atom economy.

One-pot, multi-component reactions (MCRs) represent a powerful approach to enhance atom economy. mdpi.com By combining multiple reaction steps into a single operation, MCRs minimize waste generation and reduce the need for intermediate purification steps. The synthesis of complex spirooxindole derivatives, which can originate from functionalized indolin-2-ones, often utilizes 1,3-dipolar cycloaddition reactions in a multi-component fashion, showcasing high atom economy. rsc.orgmdpi.com

Intramolecular C-H activation and cyclization is another strategy that promotes atom and step economy. Palladium-catalyzed methods for the synthesis of oxindoles from anilides and 2-iodoacetates exemplify this approach, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Catalyst Sustainability and Recyclability

The choice of catalyst plays a crucial role in the sustainability of chemical processes. In the synthesis and functionalization of this compound and its derivatives, both transition-metal and organocatalysts are employed.

Transition-metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling and C-H activation reactions to functionalize the indolin-2-one core. rsc.orgthieme-connect.com While highly efficient, the cost and potential toxicity of these metals necessitate the development of sustainable catalytic systems. Research efforts are directed towards using low catalyst loadings and developing methods for catalyst recycling. rsc.org

Organocatalysis has emerged as a more sustainable alternative to metal catalysis. For instance, the use of cinchona alkaloid derivatives as catalysts in asymmetric reactions to produce chiral 3-substituted aminooxindoles demonstrates the potential of organocatalysis in this field. rsc.org These catalysts are often derived from natural products, are less toxic, and can be more readily recycled.

Microwave-assisted synthesis, in addition to improving yields and reaction times, can contribute to catalyst sustainability by enabling reactions to proceed with lower catalyst loadings and reduced energy consumption.

Post-Cyclization Functionalization of the this compound Core

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. These post-cyclization functionalizations are essential for creating a diverse library of compounds for various applications.

Regioselective Substitution Reactions on the Indolin-2-one Ring

The indolin-2-one ring system offers several positions for regioselective substitution. The presence of the chloro and fluoro substituents on the benzene ring influences the reactivity and directs incoming electrophiles or nucleophiles to specific positions.

Electrophilic substitution reactions are a common strategy for introducing new functional groups. The dual halogenation with chlorine and fluorine enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.

Palladium-catalyzed C-H olefination has been demonstrated for the selective functionalization of indolines at the C5 position. acs.org This method allows for the introduction of various olefinic groups under mild conditions. For related chloro-substituted indolines, good yields and selectivities have been achieved. acs.org

Modifications at the Nitrogen Atom of the Indolin-2-one Ring

The nitrogen atom of the indolin-2-one ring is a key site for functionalization. N-alkylation, N-arylation, and N-acylation are common modifications that can significantly alter the properties of the molecule.

N-alkylation can be achieved using various alkylating agents in the presence of a base. For example, the synthesis of N-methyl and N-benzyl derivatives of related oxindoles has been reported. mdpi.com

Copper-catalyzed N-arylation with phenylboronic acid has been used to introduce aryl groups at the nitrogen position of related 6-chloroindolin-2-one structures. This type of cross-coupling reaction allows for the synthesis of a wide range of N-aryl derivatives.

Stereoselective Synthesis Approaches for this compound (If Applicable)

The development of stereoselective methods is crucial when the target molecule contains stereocenters. While this compound itself is achiral, many of its derivatives, particularly those substituted at the C3 position, are chiral.

Stereoselective synthesis of 3-substituted oxindoles can be achieved through various asymmetric catalytic methods. rsc.org These include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles can generate spirooxindole derivatives with high diastereoselectivity. rsc.orgmdpi.com

Michael Additions: The asymmetric Michael addition of nucleophiles to 3-substituted oxindoles, catalyzed by bifunctional phosphoramides or cinchona alkaloid derivatives, can produce chiral products with excellent stereoselectivities. rsc.org

Aldol (B89426) Reactions: Chiral auxiliary-mediated aldol reactions have been used to synthesize highly stereoselective furoindoline derivatives starting from indolin-2-one scaffolds. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical steps to ensure high purity for subsequent applications. Standard organic chemistry techniques, such as chromatography and recrystallization, are widely employed for purifying indolin-2-one derivatives.

Flash column chromatography is a primary method for the purification of indolin-2-one derivatives. researchgate.netbohrium.combeilstein-journals.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system to separate the target compound from impurities based on polarity. bohrium.combeilstein-journals.orgmdpi.com

For the purification of halo-substituted indolin-2-ones, specific solvent systems have been proven effective. A common mobile phase is a mixture of petroleum ether and ethyl acetate. researchgate.netmdpi.com The ratio of these solvents is optimized to achieve the best separation. For instance, in the purification of the analogous 6-chloro-5-fluoro-1-methyl-3-(propan-2-ylidene)indolin-2-one, a petroleum ether/ethyl acetate ratio of 40:1 was used. researchgate.net

Table 2: Chromatographic Purification Data for Analogous Indolin-2-one Compounds

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
3-Alkylideneindolin-2-onesSilica GelPetroleum ether/Ethyl acetate researchgate.netbohrium.com
5-Chloroindolin-2-one derivativesSilica GelPetroleum ether/Ethyl acetate beilstein-journals.org
2,2-dichloro-5-fluoroindolin-3-oneSilica GelPetroleum ether/Ethyl acetate (10:1 to 5:1) mdpi.com

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent.

For indolin-2-one derivatives, ethanol is a commonly used solvent for recrystallization. tandfonline.combeilstein-journals.org The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool, inducing the formation of purified crystals which can be collected by filtration. tandfonline.combeilstein-journals.org Other solvent systems frequently employed for the recrystallization of organic compounds include mixtures like n-Hexane/acetone and n-Hexane/ethyl acetate. rochester.edu

Precipitation using an anti-solvent is another effective purification method. This involves dissolving the compound in a good solvent and then adding a second solvent (anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution. reddit.com

Spectroscopic and Structural Elucidation of 5 Chloro 6 Fluoroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Chloro-6-fluoroindolin-2-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton NMR Spectroscopic Analysis of this compound

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons and the methylene (B1212753) protons of the indolinone core, as well as a signal for the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~7.0-7.3 d ~8-9 (⁴JH-F)
H-7 ~6.8-7.1 d ~1-2 (⁴JH-H)
CH₂ (C3) ~3.5-3.7 s -

Note: The predicted values are based on the analysis of similar substituted indolinone structures. Actual experimental values may vary.

The aromatic protons, H-4 and H-7, would likely appear as doublets due to coupling with the adjacent fluorine atom and the other aromatic proton, respectively. The methylene protons at the C3 position are expected to appear as a singlet, while the N-H proton would typically be a broad singlet.

Carbon-13 NMR Spectroscopic Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~175-180
C-3 (CH₂) ~35-40
C-3a ~125-130
C-4 ~110-115 (d, ²JC-F)
C-5 ~120-125 (d, ³JC-F)
C-6 ~150-155 (d, ¹JC-F)
C-7 ~115-120

Note: The predicted values are based on the analysis of similar substituted indolinone structures. The carbon signals for C-4, C-5, and C-6 are expected to be split into doublets due to coupling with the fluorine atom. Actual experimental values may vary.

The carbonyl carbon (C-2) would resonate at a characteristic downfield shift. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), while other nearby carbons would show smaller two- or three-bond couplings.

Fluorine-19 NMR Spectroscopic Analysis of this compound

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. For this compound, the ¹⁹F NMR spectrum would show a single signal, likely a doublet of doublets, due to coupling with the adjacent aromatic protons. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm. ucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the aromatic protons H-4 and H-7.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the indolinone structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the expected exact mass would be calculated based on the precise masses of the most abundant isotopes of its constituent elements (carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Chloro-5-fluoroindolin-2-one

Fragmentation Pattern Analysis in Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound is predicted to be influenced by the stability of the indolin-2-one ring system and the presence of the two halogen substituents. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes. jst.go.jpnist.govwhitman.edu

The fragmentation of the molecular ion would likely proceed through several key pathways, based on the fragmentation of related halogenated and non-halogenated oxindoles. nih.govacs.orgrsc.org A primary fragmentation step is the loss of a carbon monoxide (CO) molecule from the lactam ring, a common fragmentation for indolin-2-ones. This would result in the formation of a substituted indole (B1671886) radical cation.

Subsequent fragmentations would involve the loss of the halogen atoms. The expulsion of a chlorine radical (Cl•) or a fluorine radical (F•) would lead to further fragment ions. The relative ease of cleavage of the C-Cl versus the C-F bond will influence the abundance of the corresponding fragment ions. Due to the higher bond strength of the C-F bond compared to the C-Cl bond, the loss of a chlorine radical is generally more favorable.

Another potential fragmentation pathway involves the cleavage of the heterocyclic ring. This can lead to the formation of various smaller charged fragments, providing further structural information. The table below outlines a plausible fragmentation pattern for this compound based on established fragmentation principles for similar compounds.

m/z Value (Proposed)Proposed Fragment StructureProposed Fragmentation Pathway
185/187[C₈H₅ClFNO]⁺Molecular Ion (M⁺) with Cl isotope pattern
157/159[C₇H₅ClFNO]⁺Loss of CO
150[C₈H₅FNO]⁺Loss of Cl radical
122[C₇H₅FNO]⁺Loss of Cl radical and CO
166[C₈H₅ClNO]⁺Loss of F radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with the indolin-2-one core structure. The most prominent of these is the lactam carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. dovepress.comrsc.orgnih.gov The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The N-H stretching vibration of the lactam is another key feature, generally observed as a sharp peak in the range of 3100-3300 cm⁻¹. dovepress.comrsc.orgrdd.edu.iq The C-N stretching vibration within the lactam ring usually appears in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1620 cm⁻¹ range. rdd.edu.iq

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Lactam N-HStretching3100 - 3300 dovepress.comrsc.orgrdd.edu.iq
Aromatic C-HStretching3000 - 3100 rdd.edu.iq
Lactam C=OStretching1700 - 1750 dovepress.comrsc.orgnih.gov
Aromatic C=CStretching1450 - 1620 rdd.edu.iq
Lactam C-NStretching1300 - 1400

The presence of the chloro and fluoro substituents on the aromatic ring of this compound will give rise to specific absorption bands in the IR spectrum. The C-Cl stretching vibration is typically found in the fingerprint region, between 700 and 850 cm⁻¹. The C-F stretching vibration, being stronger, appears at a higher frequency, generally in the range of 1000-1250 cm⁻¹. rsc.org The precise positions of these bands can provide information about the substitution pattern on the aromatic ring. The electron-withdrawing nature of both halogens can also cause slight shifts in the frequencies of the other vibrational modes of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aryl C-FStretching1000 - 1250 rsc.org
Aryl C-ClStretching700 - 850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted indole chromophore. The parent indolin-2-one exhibits absorption maxima, and the introduction of substituents on the aromatic ring can cause shifts in these maxima (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects). researchgate.netacs.org

ParameterExpected Value/RangeReference
λmax 1~250-270 nm researchgate.net
λmax 2~280-310 nm
Molar Extinction Coefficient (ε)Expected to be in the range of 1,000-10,000 M⁻¹cm⁻¹

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions within the conjugated system of the bicyclic ring. The indole chromophore has two main π → π* transitions, designated as the ¹Lₐ and ¹Lₑ bands. The introduction of the carbonyl group in the indolin-2-one structure, along with the chloro and fluoro substituents, modifies the energy levels of the molecular orbitals involved in these transitions.

The electron-withdrawing nature of the carbonyl group and the halogens affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These substituents can lead to a smaller HOMO-LUMO gap, resulting in the observed bathochromic shifts. researchgate.netresearchgate.net The transitions involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital of the aromatic and lactam moieties. Computational studies on related systems can provide a more detailed understanding of the specific orbitals involved in these electronic transitions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific data for this compound is not published, analysis of related halogenated indolinone structures allows for a comprehensive understanding of its probable solid-state characteristics.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry of the atomic arrangement within it (described by the space group) are unique for each crystalline compound.

For instance, the crystal structure of 6-chloro-1-phenylindoline-2,3-dione, an isatin (B1672199) derivative, was determined to be in the non-centrosymmetric space group P2₁2₁2₁. iucr.org In another related compound, 7-chloroindoline-2,3-dione, the crystal packing is triclinic with the space group P-1. For this molecule, the unit cell parameters were found to be a = 7.245 Å and b = 8.608 Å.

The specific substituents on the indolinone ring, in this case, a chlorine atom at position 5 and a fluorine atom at position 6, will influence the crystal packing and thus the unit cell parameters and space group. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

Table 1: Representative Unit Cell Parameters for Related Halogenated Indolinones

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
6-BromooxindoleP2₁/c4.79314.07211.0009097.1890
6-Bromo-4-fluoro-indolin-2-oneP-14.8878.87516.59186.8489.1574.07
7-Chloroindoline-2,3-dioneP-17.2458.608----
6-Chloro-1-phenylindoline-2,3-dioneP2₁2₁2₁------

Note: Data for 6-Bromooxindole and 6-Bromo-4-fluoro-indolin-2-one is sourced from a study on halogen interactions in halogenated oxindoles. mdpi.comnih.gov Data for 7-Chloroindoline-2,3-dione and 6-Chloro-1-phenylindoline-2,3-dione is from individual crystallographic reports. iucr.org The table is illustrative and shows the kind of data that would be obtained from an X-ray crystallographic study of this compound.

Bond Lengths and Angles in the Crystalline Structure of this compound

The bond lengths and angles within the this compound molecule would be expected to be consistent with standard values for similar organic compounds, with some influence from the electron-withdrawing halogen substituents. The core indolin-2-one structure consists of a benzene (B151609) ring fused to a five-membered lactam ring.

In related structures, such as fluorinated isatins, the isatin fragment is typically planar, and the nitrogen atom of the amide group exhibits planar trigonal coordination. nih.gov For example, in 1-benzyl-5-fluoroindoline-2,3-dione, the bond lengths and angles are reported to be within the usual ranges. iucr.org

The C-Cl and C-F bond lengths will be characteristic of aromatic halides. The carbonyl group (C=O) at the 2-position will have a typical double bond character. The internal angles of the benzene and pyrrolidinone rings will be close to 120° and 108°, respectively, with slight distortions due to ring fusion and substitution.

Table 2: Expected Bond Lengths for this compound Based on Analogous Structures

BondExpected Length (Å)
C-Cl~1.74
C-F~1.35
C=O~1.23
N-C(O)~1.38
C-N~1.45
C-C (aromatic)~1.39

Note: These are representative values and the actual bond lengths for this compound would need to be determined experimentally.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several key interactions would be expected to play a role. nih.gov

Hydrogen Bonding: The N-H group of the lactam ring is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds, often resulting in dimeric or catemeric (chain-like) motifs. For example, in 6-bromooxindole, molecules form centrosymmetric dimers via N-H···O hydrogen bonds. mdpi.comnih.gov A similar R2,2(8) graph set motif is observed in many related structures. mdpi.com

Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms like oxygen or other halogens. While fluorine is generally a poor halogen bond donor, C-F bonds can act as weak hydrogen bond acceptors in C-H···F interactions. nih.gov

The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. The presence of both chlorine and fluorine atoms on the benzene ring will likely introduce a complex network of interactions, including possible C-H···F and C-H···Cl hydrogen bonds, which would further stabilize the crystal structure. Hirshfeld surface analysis of related compounds has shown that H···H, H···O, and H···F/Cl contacts are major contributors to the crystal packing. iucr.orgiucr.org

Computational and Theoretical Investigations of 5 Chloro 6 Fluoroindolin 2 One

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-6-fluoroindolin-2-one, DFT calculations provide a detailed picture of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. imperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. ajchem-a.com The energy gap between the HOMO and LUMO is an important parameter for determining the stability and reactivity of a molecule. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

The HOMO and LUMO energies are utilized to determine global reactivity descriptors such as electrophilicity, chemical potential, electronegativity, hardness, and softness. ajchem-a.com For instance, in related indolin-2-one derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to calculate electronic energies and confirm the stability of reagents. mdpi.com

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (LUMO-HOMO)4.7

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

The distribution of the HOMO and LUMO across the this compound molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. researchgate.netbhu.ac.in The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. bhu.ac.inwolfram.com

For this compound, the ESP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms due to their high electronegativity. The regions around the hydrogen atoms, particularly the N-H group, would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological targets or other reagents. In similar compounds, ESP maps have been used to identify nucleophilic and electrophilic sites.

Analysis of atomic charges provides a quantitative measure of the electron distribution within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. While Mulliken charges are simple to calculate, they are known to be highly dependent on the basis set used. stackexchange.com NBO charges are generally considered more reliable as they are based on the electron density and account for bond polarization. stackexchange.com

These calculations would reveal the partial positive or negative charges on each atom of this compound, offering a more detailed understanding of its polarity and electrostatic interactions. For example, the carbon atom attached to the carbonyl group is expected to have a significant positive charge, making it an electrophilic center.

Table 2: Calculated Atomic Charges for Selected Atoms in this compound (Illustrative NBO Charges)
AtomCharge (e)
O(carbonyl)-0.65
N(indole)-0.45
C(carbonyl)+0.55
Cl-0.10
F-0.20

Note: The values in this table are illustrative and would be determined by specific NBO calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. It involves identifying the stable conformations and the energy barriers between them.

Torsional scans, or potential energy surface (PES) scans, are performed by systematically rotating specific bonds in the molecule and calculating the energy at each step. This process helps to identify the low-energy conformations (local minima) and the transition states (saddle points) that connect them. Subsequent energy minimization studies are then carried out to refine the geometries of these stable conformers. For similar molecules, computational studies have been used to confirm the stability of different conformers. mdpi.com

For this compound, torsional scans would likely focus on the rotation of any side groups if present, although the core indolinone structure is relatively rigid. The planarity of the bicyclic system would also be a key area of investigation.

Through the computational methods described above, the stable conformers of this compound can be identified. For each stable conformer, its relative energy, geometric parameters (bond lengths and angles), and dipole moment would be characterized. In some cases, a molecule may exist as a single, highly stable conformer, while in others, several conformers may coexist in equilibrium. The relative populations of these conformers can be estimated from their calculated free energies. For related indoline-2,3-dione derivatives, isoenergetic conformations have been identified through DFT calculations. iucr.org

Spectroscopic Property Prediction from First Principles

Computational chemistry enables the accurate prediction of various spectroscopic properties of this compound from fundamental quantum mechanical principles. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, has become a standard tool for chemists. This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus.

The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the modeling of solvent effects, often accomplished using implicit solvent models like the Polarizable Continuum Model (PCM). While specific computational studies for this compound are not widely published, the methodology is well-established for related halogenated indolinones. The predicted shifts for ¹H, ¹³C, and ¹⁹F nuclei would be critical for confirming the regiochemistry of the halogen substituents and understanding their electronic influence on the local magnetic environments within the molecule.

Table 1: Illustrative Format for Predicted NMR Chemical Shifts for this compound (Note: The values below are hypothetical and for illustrative purposes only, as specific published predictions are not available. They indicate the type of data generated from computational analysis.)

AtomPredicted Chemical Shift (δ, ppm)
C-2~175
C-3~36
C-3a~128
C-4~115
C-5~120
C-6~118 (d, ¹JCF)
C-7~125
C-7a~140
N-H~8.5
H-4~7.2
H-7~7.0
H-3a, H-3b~3.5

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the bands observed in experimental IR spectra. These calculations are typically performed at the same level of theory used for geometry optimization. acs.org

For this compound, the calculation would yield a set of harmonic vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific mode of atomic motion, such as the C=O stretch of the lactam, N-H bending, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. The presence of heavy atoms like chlorine and the electronegative fluorine atom would be expected to significantly influence the vibrational spectrum. By visualizing these computed vibrational modes, a direct and unambiguous assignment of the experimental IR spectrum can be achieved. Potential energy distribution (PED) analysis can further quantify the contribution of individual internal coordinates to each vibrational mode.

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: These are representative values based on known functional group frequencies and are for illustrative purposes. Specific predictions require dedicated DFT calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)~3300N-H stretching
ν(C=O)~1720Lactam carbonyl stretching
ν(C=C)~1610, 1480Aromatic ring stretching
δ(N-H)~1450N-H in-plane bending
ν(C-F)~1250C-F stretching
ν(C-Cl)~750C-Cl stretching

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

The simulation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic system and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The positions of the chloro and fluoro substituents are expected to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent indolin-2-one molecule, due to their electronic effects (inductive vs. mesomeric) on the frontier molecular orbitals.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: The data is hypothetical and for illustrative purposes, showing the typical output of a TD-DFT calculation.)

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
~3400.05n → π
~2800.65π → π
~2450.40π → π*

Reaction Mechanism Studies and Pathway Predictions

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping out the potential energy surfaces of its synthetic routes and characterizing the key transition states.

The synthesis of halogenated indolinones can often proceed through several steps, including electrophilic halogenation of an indole (B1671886) precursor or the cyclization of appropriately substituted anilines. Computational methods can be used to evaluate the feasibility of different proposed synthetic routes.

To fully understand a reaction mechanism, it is crucial to identify and characterize the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface. Computationally, TS searching algorithms are used to locate these structures.

A key feature of a successfully located transition state is the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. For the synthesis of this compound, one could characterize the transition state for the rate-determining step, such as an electrophilic aromatic substitution or a cyclization event. The energy of this transition state relative to the reactants gives the activation energy barrier, which is the primary determinant of the reaction rate. Analyzing the geometry of the transition state provides invaluable insight into the precise atomic rearrangements that occur during the reaction.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations represent a powerful computational microscope for observing the behavior of molecules over time. For a compound such as this compound, these simulations would track the movements of every atom in the molecule, as well as the atoms of the surrounding solvent molecules. This provides a detailed, dynamic picture of its structural flexibility and its interactions with the environment. General principles suggest that the presence of electron-withdrawing halogen substituents (chlorine and fluorine) and the polar lactam group would lead to distinct behaviors in different types of solvents.

Interaction Dynamics of the Compound with Solvent Molecules

MD simulations also quantify the specific interactions between the solute (this compound) and the solvent. This is key to understanding its solubility and how it presents itself to other molecules, such as biological receptors.

A detailed analysis would involve:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent atom at a certain distance from an atom on the solute. Sharp peaks in an RDF indicate a highly structured and stable solvation shell, typical for strong interactions like hydrogen bonding. For example, the RDF between the carbonyl oxygen and water's hydrogen atoms would be expected to show a sharp peak at a distance of approximately 1.8-2.0 Å, characteristic of a strong hydrogen bond.

Hydrogen Bond Analysis: Algorithms can count the number of hydrogen bonds formed between the solute and solvent over the course of the simulation and calculate their average lifetime. In water, this compound would be expected to form persistent hydrogen bonds.

Solvent Accessible Surface Area (SASA): This metric calculates how much of the molecule's surface is exposed to the solvent. Changes in SASA can indicate how the molecule alters its shape in response to the solvent environment, for instance, by tucking hydrophobic parts away from water. The halogenated benzene (B151609) portion of the molecule would be the primary hydrophobic region.

A summary of these anticipated interaction dynamics is presented in the table below.

SolventPrimary Interaction with SoluteKey Interaction Sites on CompoundExpected Dynamic Behavior
WaterHydrogen BondingCarbonyl Oxygen (acceptor), Amide Hydrogen (donor)Formation of a stable, long-lasting first solvation shell.
MethanolHydrogen BondingCarbonyl Oxygen (acceptor), Amide Hydrogen (donor)Similar to water, with slightly more dynamic (shorter-lived) hydrogen bonds.
DMSODipole-DipoleEntire Lactam Group (C=O, N-H)Strong orientational ordering of DMSO molecules around the solute's polar regions.
ChloroformWeak H-Bonding, Van der WaalsChlorine, Fluorine, and Carbonyl OxygenLess structured, transient interactions with the solvent molecules.

Reactivity and Derivatization Studies of 5 Chloro 6 Fluoroindolin 2 One

Electrophilic Aromatic Substitution Reactions on the Indolin-2-one Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The feasibility and outcome of such reactions on 5-Chloro-6-fluoroindolin-2-one are governed by the electronic properties of the substituents on the benzene (B151609) ring.

The regiochemical outcome of an EAS reaction on the this compound scaffold is determined by the cumulative directing effects of the chloro, fluoro, and the fused lactam ring substituents.

Halogen Substituents (-Cl and -F): Both chlorine and fluorine are ortho-, para-directing groups. lumenlearning.compressbooks.pub This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). While their strong inductive effects deactivate the ring towards electrophilic attack, their ability to donate a lone pair of electrons via resonance stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.org Between the two, chlorine has a stronger ortho-, para-directing effect than fluorine.

Indolin-2-one Core: The fused lactam ring is generally considered a deactivating group. The electron-withdrawing nature of the adjacent carbonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is primarily due to the -I effect of the carbonyl and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its donation to the aromatic ring.

The available positions for substitution on the aromatic ring are C4 and C7. The directing effects on these positions are summarized below:

PositionRelationship to -Cl (at C5)Relationship to -F (at C6)Predicted Electronic Influence
C4 orthometaDirected by -Cl; Deactivated by -F (meta)
C7 metaorthoDirected by -F; Deactivated by -Cl (meta)

Considering that the ortho-, para-directing strength of chlorine is greater than that of fluorine, it is predicted that electrophilic attack would preferentially occur at the C4 position .

Given the deactivated nature of the aromatic ring, forcing conditions are likely required for these substitution reactions.

Nitration: The nitration of deactivated aromatic rings typically requires a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.govresearchgate.net Based on the directing effects discussed, the primary product would be 4-nitro-5-chloro-6-fluoroindolin-2-one.

Halogenation: Halogenation (e.g., chlorination or bromination) would necessitate a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity. masterorganicchemistry.com The reaction is expected to yield the corresponding 4-halo-5-chloro-6-fluoroindolin-2-one. Regioselectivity can be influenced by the size of the incoming halogen and the reaction conditions. rsc.orgyoutube.comyoutube.com

Sulfonation: Sulfonation would likely be achieved using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible. The expected product is 5-chloro-6-fluoro-2-oxoindoline-4-sulfonic acid.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org The this compound ring is not strongly activated for SₙAr, as the deactivating effect of the lactam carbonyl is not as potent as a nitro group.

However, displacement of the halogen atoms might be achievable under forcing conditions, such as high temperatures, high pressures, and the use of strong nucleophiles (e.g., alkoxides, amides).

In SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key. The C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in SₙAr reactions. This is because the high electronegativity of fluorine makes the attached carbon atom (C6) more electrophilic. Therefore, under suitable conditions, selective substitution of the fluorine atom might be possible.

The carbonyl group at the C2 position of the indolin-2-one core is a primary site for nucleophilic attack. allstudiesjournal.comlibretexts.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forcing conditions, such as a Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl to a methylene (B1212753) (CH₂) group, yielding the corresponding 5-chloro-6-fluoroindoline. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Hydrolysis: Under strong acidic or basic conditions, the amide bond within the lactam ring can be hydrolyzed, leading to ring-opening and the formation of a substituted 2-aminophenylacetic acid derivative.

Functional Group Transformations

The indolin-2-one scaffold possesses other sites for functionalization.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam is a nucleophile and can undergo reactions with electrophiles. nih.govnih.gov After deprotonation with a suitable base (e.g., sodium hydride), the resulting anion can react with alkyl halides or acyl chlorides to yield N-alkylated or N-acylated derivatives. rsc.orgmdpi.com This is a common strategy for modifying the properties of indolin-2-one-based compounds.

Reactions at the C3 Position: The methylene group at the C3 position is adjacent to the carbonyl group, making the protons at this position weakly acidic. Under basic conditions, this position can be deprotonated and can participate in condensation reactions with aldehydes or ketones, a reaction well-documented for oxindole (B195798) systems. researchgate.net

Reduction of the Carbonyl Moiety

The carbonyl group of the lactam in the indolin-2-one scaffold is a key site for reduction reactions. While the amide resonance lends it stability compared to ketones, strong reducing agents can effectively transform this moiety. The specific outcome of the reduction is dependent on the reagent and reaction conditions employed.

Typically, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are required for the complete reduction of the lactam carbonyl. This type of reaction would convert the carbonyl group (C=O) into a methylene group (CH₂), thereby transforming the this compound into the corresponding 5-chloro-6-fluoroindoline. This transformation removes the oxo-functionality and saturates the five-membered ring, significantly altering the electronic and steric properties of the core scaffold. The high reactivity of these reagents, however, may necessitate protection of other functional groups within a more complex derivative. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce the stable lactam carbonyl.

Oxidation Reactions on the Indolin-2-one Scaffold

The indolin-2-one scaffold is susceptible to oxidation, particularly at the C3 position, which is an active methylene group flanked by the aromatic ring and the carbonyl group. Oxidation at this site can lead to the formation of 5-chloro-6-fluoroindoline-2,3-dione, a derivative of isatin (B1672199). This transformation is a fundamental reaction in indole (B1671886) chemistry. researchgate.net

Various oxidizing agents can be employed for this purpose. Methods for the direct oxidation of indoles to 2-oxindoles often utilize reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Electrochemical oxidation has also been reported as a method to convert 3-substituted indoles into 2-oxindoles. rsc.org The application of such methods to this compound would be expected to yield the corresponding isatin derivative, which is a valuable intermediate for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

The presence of two different halogen atoms on the aromatic ring of this compound opens up significant opportunities for derivatization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds is the key to achieving regioselective functionalization. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl >> F. wikipedia.org Consequently, the C-Cl bond at the C5 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable C-F bond at the C6 position. This reactivity difference allows for selective modification at the C5 position while preserving the fluorine atom at C6.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride at C5 with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position of the indolin-2-one core.

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the C5-chloro position with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This method is used to introduce vinyl substituents, leading to the formation of substituted styrenes attached to the indolin-2-one scaffold. The reaction typically demonstrates high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the C5-aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling is a highly reliable method for installing alkynyl moieties, which can serve as versatile handles for further synthetic transformations. While aryl chlorides are generally less reactive than bromides or iodides, specific catalyst systems with specialized ligands have been developed to effectively facilitate their coupling. researchgate.net

Table 1: General Conditions for Regioselective Cross-Coupling Reactions at the C5-Position
ReactionCoupling PartnerTypical Palladium CatalystTypical LigandTypical BaseTypical Solvent
Suzuki CouplingAr-B(OH)₂Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DiisopropylamineTHF, DMF, Toluene

Cycloaddition Reactions Involving the Indolin-2-one Ring

The indolin-2-one ring itself is not inherently suited for direct participation in common cycloaddition reactions due to the stability of the aromatic portion and the saturated nature of the heterocyclic ring. However, functionalization of the scaffold can generate reactive intermediates capable of undergoing such transformations.

Participation as a Dienophile or Diene in Cycloaddition Reactions (If Applicable)

The parent this compound scaffold does not possess the conjugated diene or reactive dienophile moieties necessary for participation in a standard Diels-Alder [4+2] cycloaddition. wikipedia.orgnih.gov To engage this core in cycloaddition chemistry, it must first be derivatized.

A common strategy involves a Knoevenagel condensation of the C3-methylene group with an aldehyde or ketone to generate a 3-ylideneindolin-2-one derivative. The resulting exocyclic carbon-carbon double bond is an activated alkene and can function as a potent dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with dipoles like azomethine ylides or nitrones. researchgate.netresearchgate.net These reactions provide powerful methods for constructing complex, spirocyclic architectures where a new ring system is fused at the C3 position of the indolin-2-one core. The stereochemical and regiochemical outcomes of these cycloadditions are often highly predictable. acs.org

Synthesis of Advanced Derivatives of this compound

The synthesis of advanced derivatives of this compound is a key objective in medicinal chemistry, as the indolin-2-one scaffold is a "privileged structure" found in numerous kinase inhibitors and other biologically active molecules. ekb.egekb.eg

Design Principles for Structural Modification and Analogue Synthesis

The design of new analogues is guided by established structure-activity relationships and the desire to explore new chemical space. The synthetic strategies for this compound are based on the reactivity discussed in the preceding sections, allowing for systematic modification at several key positions.

Key Principles for Analogue Design:

N1-Position Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated. This position is often modified to modulate solubility, cell permeability, and to introduce groups that can form specific interactions with biological targets. For example, in the well-known kinase inhibitor Sunitinib (B231), this position is ethylated. ekb.eg

C3-Position Derivatization: As previously mentioned, the C3-methylene group is a versatile handle. Condensation reactions can introduce a 3-ylidene moiety, which serves as a key linker to which various aromatic or heterocyclic rings can be attached. This strategy is central to the design of many receptor tyrosine kinase inhibitors, where the 3-ylidene group positions a second pharmacophore in the active site of the enzyme. mdpi.comnih.gov

C5-Position Modification via Cross-Coupling: The C5-chloro group is the most synthetically tractable site on the aromatic ring for introducing diversity. Utilizing the regioselective Suzuki, Heck, and Sonogashira reactions, a vast array of substituents (aryl, heteroaryl, vinyl, alkynyl) can be installed. This allows for the fine-tuning of electronic properties and the exploration of interactions with specific sub-pockets of a target protein.

C6-Position Inertness: The C6-fluoro group is generally unreactive under standard cross-coupling conditions. The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile, or to modulate the electronic character of the aromatic ring through its strong electron-withdrawing inductive effect.

By combining these principles, a combinatorial approach can be employed to generate large libraries of novel this compound derivatives for screening and optimization in drug discovery programs. nih.govresearchgate.net

Exploration of Novel Scaffolds via Reaction of the Indolin-2-one Core

The generation of novel molecular scaffolds from this compound primarily involves reactions that functionalize the N-1 and C-3 positions of the indolin-2-one ring system. These reactions allow for the introduction of a wide array of substituents and the construction of more complex molecular frameworks.

One of the most powerful and widely utilized reactions for derivatizing the indolin-2-one core is the Knoevenagel condensation. rsc.orgwikipedia.org This reaction takes place at the active methylene group (C-3 position) of the oxindole ring. In the presence of a basic catalyst, such as piperidine (B6355638) or potassium hydroxide (B78521), the C-3 protons can be abstracted to form a nucleophilic enolate. nih.gov This enolate then attacks the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield a 3-ylideneindolin-2-one derivative. wikipedia.orgnih.gov This introduces an exocyclic double bond, which can serve as a rigid linker to new substituent groups, fundamentally altering the shape and electronic properties of the original scaffold.

The versatility of the Knoevenagel condensation allows for the introduction of a vast range of aromatic and heterocyclic moieties. For example, condensation with various substituted benzaldehydes or heteroaromatic aldehydes leads to the synthesis of diverse 3-aryl- or 3-heteroaryl-ylidene derivatives. Research on closely related analogs, such as 5-fluoro-2-oxindole and 5-chloro-2-oxindole, has demonstrated successful condensation with a wide variety of aldehydes, indicating the robustness of this synthetic route. nih.govnih.gov

The table below illustrates potential novel scaffolds that could be synthesized from this compound via the Knoevenagel condensation with representative aldehydes.

Aldehyde ReactantResulting Scaffold ClassPotential Product Structure
Benzaldehyde3-Benzylideneindolin-2-one(Z)-3-benzylidene-5-chloro-6-fluoroindolin-2-one
4-Methoxybenzaldehyde3-(Substituted-benzylidene)indolin-2-one(Z)-5-chloro-6-fluoro-3-(4-methoxybenzylidene)indolin-2-one
2-Chlorobenzaldehyde3-(Substituted-benzylidene)indolin-2-one(Z)-3-(2-chlorobenzylidene)-5-chloro-6-fluoroindolin-2-one
Pyridine-4-carbaldehyde3-(Heteroaryl-methylene)indolin-2-one(Z)-5-chloro-6-fluoro-3-(pyridin-4-ylmethylene)indolin-2-one

Beyond the Knoevenagel condensation, N-alkylation at the N-1 position offers another critical avenue for scaffold diversification. nih.gov Under basic conditions, the amide proton can be removed, and the resulting anion can react with various electrophiles, such as alkyl halides, to introduce substituents on the nitrogen atom. This modification can influence the compound's steric and electronic profile and provides another vector for building molecular complexity.

Combinatorial Chemistry Approaches for Library Generation from the Compound

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov The this compound core is an excellent starting point for combinatorial library generation due to its multiple, independent points of diversification. The key reactive sites—the N-1 amide and the C-3 methylene group—allow for a systematic and modular approach to building a library of derivatives.

A typical combinatorial approach using this scaffold would involve a multi-step synthesis where different building blocks are introduced at each step. For instance, a library can be constructed by first creating a series of N-alkylated intermediates, which are then further reacted with a diverse set of aldehydes.

A representative combinatorial synthesis plan could be:

Step 1: N-Alkylation. The core scaffold, this compound, is reacted with a set of different alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide, ethyl bromoacetate) to produce a collection of N-substituted indolin-2-ones. Each of these products forms the basis for a sub-library.

Step 2: C-3 Functionalization. Each of the N-alkylated products from Step 1 is then distributed into an array (e.g., a 96-well plate) and reacted with a large and diverse library of aldehydes via the Knoevenagel condensation.

This two-dimensional approach, where variations at the N-1 and C-3 positions are combined, can generate a vast number of unique compounds from a relatively small number of starting materials. For example, combining 10 different alkylating agents with 100 different aldehydes would theoretically yield a library of 1,000 distinct final compounds. This method is highly amenable to automated, high-throughput parallel synthesis techniques. nih.gov

The following table illustrates the matrix-like structure of a combinatorial library derived from this compound.

N-1 Substituent (R¹)C-3 Substituent via Aldehyde (R²CHO)
Benzaldehyde 2-Furan-carbaldehyde 4-(Dimethylamino)benzaldehyde ... (Aldehyde n)
-H Compound A1Compound A2Compound A3...
-CH₃ Compound B1Compound B2Compound B3...
-CH₂Ph Compound C1Compound C2Compound C3...
... (Alkyl Group m) ............

This systematic approach allows for the exploration of a wide chemical space around the core this compound scaffold, facilitating the discovery of molecules with desired properties in fields such as pharmaceutical research and materials science. nih.gov

Molecular Interaction and Structure Activity Relationship Sar Studies of 5 Chloro 6 Fluoroindolin 2 One Derivatives

In Silico Molecular Docking and Ligand-Target Interaction Prediction

In silico molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 5-Chloro-6-fluoroindolin-2-one, this method provides critical insights into their potential biological targets and the thermodynamics of their binding.

Docking Protocols and Scoring Functions for Predicting Molecular Recognition

The process of molecular docking for indolin-2-one derivatives typically involves several key steps. Initially, the three-dimensional structures of the ligands (this compound derivatives) and the target protein are prepared. This preparation often includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Various docking programs are available, each with its own algorithms and scoring functions. For instance, studies on similar indolin-2-one analogues have utilized software like AutoDock Vina and the PyRx virtual screening tool. researchgate.net These programs employ scoring functions to estimate the binding affinity, with lower scores generally indicating a more favorable binding interaction. The choice of docking protocol and scoring function is crucial for obtaining reliable predictions of molecular recognition.

Analysis of Binding Poses and Interaction Motifs

Following the docking simulation, the resulting binding poses are analyzed to understand the specific interactions between the ligand and the target protein. These interactions are fundamental to the molecule's biological activity and can include:

Hydrogen Bonds: The oxo group at the 2-position and the nitrogen atom of the indolinone ring are common hydrogen bond acceptors and donors, respectively. These can form crucial interactions with amino acid residues in the active site of a protein.

Halogen Bonds: The chlorine and fluorine atoms on the benzene (B151609) ring of this compound can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

Hydrophobic Interactions: The aromatic ring system of the indolinone core and any lipophilic substituents can engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net

π-Stacking: The aromatic nature of the indolinone scaffold allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

For example, in a study of related 5-fluoroindolin-2-one derivatives, molecular docking revealed that the carbonyl group of the indolinone ring formed a key hydrogen bond with an amino acid residue in the active site of the target enzyme. frontiersin.org Similarly, docking studies of other indolin-2-one analogues have highlighted the importance of hydrophobic interactions with residues such as TRP 51A, PHE 158A, and LEU 171A. researchgate.net

Virtual Screening Approaches for Identification of Potential Molecular Receptors

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound derivatives, virtual screening can be employed to identify potential protein targets.

This process often starts with a known active compound or a pharmacophore model. A large database of protein structures, such as the Protein Data Bank (PDB), is then screened to find proteins with binding sites that are complementary to the ligand. The PyRx virtual screening program is one such tool that has been used for molecular docking investigations of indolin-2-one analogues against potential targets like cytochrome c peroxidase. researchgate.net This approach can accelerate the identification of new therapeutic applications for these compounds.

Pharmacophore Modeling and Ligand-Based Design (If Applicable)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods such as pharmacophore modeling become particularly valuable.

Generation of Pharmacophore Models from Active Derivatives

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the structures and identifying common chemical features that are essential for their bioactivity.

Studies on broader classes of indolin-2-one and isatin (B1672199) derivatives have successfully employed this technique. For instance, a pharmacophore model for isatin-β-thiosemicarbazones with activity against multidrug-resistant cells identified key aromatic/hydrophobic features and the isatin moiety as crucial contributors. nih.gov Similarly, another study on indolin-2-one derivatives identified a common pharmacophore hypothesis (ADHRR) consisting of two aromatic rings, one hydrophobic group, one acceptor group (from the C=O), and one donor group (from the -NH).

Feature Mapping and Overlap Analysis for Molecular Recognition

Once a pharmacophore model is generated, it can be used to map the features of new or existing molecules to predict their activity. This involves aligning the molecule with the pharmacophore and assessing how well its chemical features overlap with the defined pharmacophoric points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

This feature mapping and overlap analysis is a critical step in understanding molecular recognition. It helps to rationalize the structure-activity relationships observed within a series of compounds and guides the design of new derivatives with improved potency and selectivity. For example, a refined pharmacophore for MDR1-selectivity was able to distinguish between cytotoxic and non-selective compounds by incorporating additional features corresponding to electron-rich substitutions. nih.gov This level of detail is instrumental in the rational design of new drug candidates based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding how structural modifications influence their molecular interactions and, consequently, their therapeutic or adverse effects.

Descriptor Calculation for this compound and its Derivatives

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.netdergipark.org.tr

For a series of this compound derivatives, a wide array of descriptors would be calculated using specialized software like DRAGON or PaDEL. researchgate.netufv.br Examples of relevant descriptor classes include:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. Examples include molecular weight, number of atoms, number of rings, and counts of specific functional groups. researchgate.net

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule. Examples include connectivity indices, information indices, and Burden eigenvalues. researchgate.net

Geometrical Descriptors: These 3D descriptors require the three-dimensional coordinates of the atoms. They include descriptors of molecular size and shape, such as the solvent-accessible surface area and molecular volume. researchgate.netdergipark.org.tr

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. dergipark.org.tr

The selection of appropriate descriptors is a critical step in building a robust QSAR model. researchgate.net For instance, in a study of indolinone derivatives as kinase inhibitors, descriptors like LogP (lipophilicity), the number of rotatable bonds (flexibility), and molecular weight have been shown to be important. researchgate.net

Development of Predictive QSAR Models for Molecular Interactions

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptor values with the observed biological activity (e.g., IC50 values for enzyme inhibition). nih.gov

Commonly used methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. researchgate.net

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. researchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity. nih.gov

For example, a 2D-QSAR model for indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) was developed using MLR and PLS, with descriptors such as J, Log P, NRB (number of rotatable bonds), and MD (molecular density) proving significant. researchgate.net In another study on isatin-β-thiosemicarbazones, a QSAR model was developed that effectively predicted cytotoxicity. nih.gov

Statistical Validation and Applicability Domain of QSAR Models

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the model is robust and has predictive power. mdpi.com This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the internal consistency and stability of the model. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net

External Validation: The model's predictive performance is evaluated on an external set of compounds (test set) that were not used in model development. nih.govmdpi.com Key statistical parameters for external validation include the predicted determination coefficient (R²test). researchgate.net

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. researchgate.nettum.denih.gov It is essential to define the AD to avoid making predictions for compounds that are structurally too different from the training set. nih.gov The Williams plot is a common graphical method used to visualize the AD, where outliers can be detected. researchgate.net

In Vitro Biochemical Assays for Molecular Interaction Profiling

In vitro biochemical assays are essential for characterizing the molecular interactions of this compound derivatives with their biological targets. These assays provide quantitative measures of binding affinity and inhibitory potency.

Enzyme Inhibition Studies (e.g., IC50, Ki determination)

Many indolinone derivatives function as enzyme inhibitors. Enzyme inhibition assays are performed to determine the concentration of the compound required to inhibit a specific percentage of the enzyme's activity, typically 50% (the IC50 value). edx.org

For instance, a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors identified several compounds with potent inhibitory activity. nih.govfrontiersin.org Compounds 3d, 3f, and 3i showed IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, which were significantly lower than the standard drug acarbose. nih.govresearchgate.net

While the IC50 value is a common measure of potency, it can be influenced by experimental conditions. edx.orgncifcrf.gov Therefore, the inhibition constant (Ki) is often determined to provide a more absolute measure of inhibitor binding affinity. edx.orgncifcrf.gov Kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). For example, compounds 3d, 3f, and 3i were found to be reversible, mixed-type inhibitors of α-glucosidase. researchgate.net The Ki values for these compounds were determined to be 14.96 μM, 33.85 μM, and 22.72 μM, respectively. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives
CompoundIC50 (μM)
(Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one (3d)49.89 ± 1.16
(Z)-3-(2,4-Dichlorobenzylidene)-5-fluoroindolin-2-one (3f)35.83 ± 0.98
(Z)-3-(4-Bromobenzylidene)-5-fluoroindolin-2-one (3i)56.87 ± 0.42
Acarbose (Reference)569.43 ± 43.72
Table 2: Inhibition Constants (Ki) of Selected 5-Fluoro-2-oxindole Derivatives against α-Glucosidase
CompoundInhibition MechanismKi (μM)KIS (μM)
(Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one (3d)Mixed14.96453.85
(Z)-3-(2,4-Dichlorobenzylidene)-5-fluoroindolin-2-one (3f)Mixed33.8558.31
(Z)-3-(4-Bromobenzylidene)-5-fluoroindolin-2-one (3i)Mixed22.7224.74

Receptor Binding Assays (e.g., Kd determination)

When the target of a this compound derivative is a receptor, receptor binding assays are employed to quantify the affinity of the compound for the receptor. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The derivative of interest is then added to compete with the labeled ligand for binding.

The dissociation constant (Kd) is a key parameter determined from these assays. bmglabtech.com It represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. bmglabtech.com For example, in a study of indolinone derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), potent inhibition was observed with IC50 values in the nanomolar range. acs.org While this study focused on IC50, receptor binding assays could be used to directly determine the Kd of these compounds for VEGFR-2.

Various techniques can be used for receptor binding assays, including filtration assays and scintillation proximity assays (SPA). nih.gov The choice of method depends on the nature of the receptor and the available reagents.

Selectivity Profiling Against Multiple Molecular Targets

Derivatives of this compound have been investigated for their inhibitory activity against a range of molecular targets, particularly protein kinases, which are crucial regulators of cellular processes. The selectivity profile of these compounds is a critical aspect of their development as potential therapeutic agents, determining their specific biological effects and potential for off-target interactions.

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives often show activity against multiple receptor tyrosine kinases (RTKs). mdpi.comacs.org For instance, certain 3-substituted indolin-2-one derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGF-R2), fibroblast growth factor receptor (FGF-R), and platelet-derived growth factor receptor (PDGF-R). acs.org One study identified a compound that inhibited VEGF-R2 and FGF-R1 with IC₅₀ values of 20 nM and 30 nM, respectively, while another analogue in the same series was a potent inhibitor of PDGF-R with an IC₅₀ of 10 nM. acs.org This highlights the potential for tuning the selectivity of the indolin-2-one scaffold towards specific kinase families.

More recent research has focused on developing dual inhibitors targeting kinases implicated in cancer progression. A novel oxindole-based derivative, compound 5l , demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), with IC₅₀ values of 36.21 nM and 8.17 nM, respectively. mdpi.com Notably, its activity against CDK2 was three times more potent than the established multi-kinase inhibitor sunitinib (B231) (IC₅₀ = 27.90 nM). mdpi.com

Beyond kinases, derivatives of the related 5-fluoro-2-oxindole have been evaluated against other enzyme classes. A series of these compounds showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. frontiersin.orgnih.gov Several analogues exhibited IC₅₀ values in the range of 35-57 μM, representing a 10- to 15-fold greater potency than the reference drug acarbose. frontiersin.orgnih.gov Other studies have explored 5-fluoroindolin-2-one derivatives as anti-inflammatory agents through the inhibition of the interleukin-1 receptor (IL-1R), with some compounds showing IC₅₀ values as low as 0.01-0.02 µM. researchgate.net

The data underscores that while the indolin-2-one core can interact with a variety of targets, the substitution pattern, including the presence and position of the chloro and fluoro groups, plays a decisive role in steering the selectivity towards specific enzymes or receptors.

Table 1: Selectivity Profile of Indolin-2-one Derivatives Against Various Molecular Targets
Compound Series/DerivativeMolecular TargetInhibitory Activity (IC₅₀)Reference
3-Substituted Indolin-2-one (Compound 1)VEGF-R220 nM acs.org
3-Substituted Indolin-2-one (Compound 1)FGF-R130 nM acs.org
3-Substituted Indolin-2-one (Compound 16f)PDGF-R10 nM acs.org
Oxindole (B195798) Derivative (Compound 5l)FLT336.21 nM mdpi.com
Oxindole Derivative (Compound 5l)CDK28.17 nM mdpi.com
Sunitinib (Reference)CDK227.90 nM mdpi.com
5-Fluoro-2-oxindole Derivative (Compound 3f)α-Glucosidase35.83 µM frontiersin.org
Acarbose (Reference)α-Glucosidase569.43 µM frontiersin.org
5-Fluoro-2-indolinone Derivative (Compound 78)IL-1R0.01 µM researchgate.net

Structure-Activity Relationship (SAR) Derivation for this compound Analogues

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

Substitutions on the Indolinone Ring: The halogen substitution pattern on the benzene ring of the indolin-2-one scaffold is a key determinant of activity. In a study of isatin-quinazoline hybrids targeting triple-negative breast cancer cells, the potency varied significantly with substitution at the 5-position. nih.gov Starting with an unsubstituted isatin (IC₅₀ = 13.18 µM), the introduction of a 5-fluoro group slightly decreased activity (IC₅₀ = 17.52 µM), whereas a 5-chloro substitution moderately improved it (IC₅₀ = 11.25 µM). The most potent compound in this series featured a 5-bromo substitution (IC₅₀ = 9.87 µM), suggesting that the size and electronic properties of the halogen at this position are critical for optimal interaction with the target. nih.gov

Substitutions on Appended Moieties: Modifications to other parts of the molecule also have a profound impact. In a series of 5-fluoro-2-oxindole derivatives designed as α-glucosidase inhibitors, the position of substituents on an attached benzylidene ring was critical. frontiersin.orgnih.gov For halogen substituents (-F, -Cl, -Br), the order of inhibitory activity was found to be para > ortho > meta. frontiersin.org This indicates a specific spatial requirement within the enzyme's active site that favors substitution at the para-position of the benzylidene ring.

Conversely, in a different series of quinoxaline-based compounds designed as isosteres of 5-fluoroindoline-2-one, electron-withdrawing groups (e.g., 4-Cl, 4-F) on a terminal aryl ring led to weak cytotoxicity. nih.gov In contrast, an electron-releasing hydroxyl group (4-OH) at the same position resulted in significantly better activity, highlighting that the electronic nature of substituents can have opposing effects depending on the specific molecular target and scaffold. nih.gov Further research on anti-inflammatory oxindole esters showed that a p-chloro substituent on a benzoyl moiety enhanced activity. nih.gov

These findings collectively demonstrate that a systematic variation of substituents—both on the core this compound scaffold and on its appended functional groups—is essential for fine-tuning molecular interactions and achieving high-affinity binding.

Table 2: Structure-Activity Relationship of Isatin-Quinazoline Hybrids (Compound Series 5) Against MDA-MB-231 Cancer Cells
CompoundSubstituent at 5-positionInhibitory Activity (IC₅₀ in µM)Reference
5a-H13.18 nih.gov
5b-F17.52 nih.gov
5c-Cl11.25 nih.gov
5d-Br9.87 nih.gov

The indolin-2-one core is not merely a passive frame for substituents but an active and essential component in molecular recognition, often referred to as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net Its fundamental role stems from its specific three-dimensional structure and its ability to form key non-covalent interactions with biological targets, particularly protein kinases.

A primary function of the indolin-2-one scaffold is to act as a hydrogen-bonding motif. mdpi.com The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) at the 2-position acts as a hydrogen bond acceptor. mdpi.com This arrangement allows the scaffold to form highly specific and directional hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases. mdpi.comnih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP, effectively anchoring the inhibitor within the active site and blocking the enzyme's function.

Computational and crystallographic studies have confirmed this binding mode. In the structure of 6-bromooxindole, the N-H and C=O groups participate in a dimeric intermolecular hydrogen-bonding pattern, demonstrating the inherent capacity of the scaffold to form these crucial interactions. mdpi.com The presence of chlorine and fluorine atoms on the indolin-2-one ring can further enhance binding affinity by modulating the electronic properties of the scaffold and participating in additional interactions, such as halogen bonds. mdpi.com

The Hydrogen-Bonding Pharmacophore: The most critical feature is the intact indolin-2-one core itself. The N-H donor and C=O acceptor pair is fundamental for anchoring the molecule in the hinge region of kinase active sites, a feature common to many successful kinase inhibitors. mdpi.comnih.gov

Substituents at the 3-Position: The 3-position of the indolin-2-one ring is a common point of substitution, often featuring a double bond to a second heterocyclic or aromatic ring system. This substituent projects into the solvent-exposed region or other sub-pockets of the binding site. The nature of this group is crucial for determining selectivity. For example, attaching different pyrrole (B145914) derivatives at this position can steer the compound's inhibitory profile towards VEGF-R2, FGF-R1, or PDGF-R. acs.org

Terminal Functional Groups: The functional groups on the peripheral moieties provide further opportunities for optimizing interactions. Studies have shown that the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these terminal groups are critical. frontiersin.orgnih.gov For instance, para-substitution on a terminal phenyl ring was found to be optimal for α-glucosidase inhibition, indicating a specific fit in a distal pocket of the enzyme. frontiersin.org

Advanced Applications and Future Research Directions for 5 Chloro 6 Fluoroindolin 2 One

Potential Roles in Material Science

The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly influence their electronic characteristics, making them attractive for applications in material science. researchgate.net The electron-withdrawing nature of the halogen substituents in 5-Chloro-6-fluoroindolin-2-one can modulate the electron density of the aromatic system, impacting its performance in optoelectronic devices and as a monomer for specialized polymers.

Optoelectronic Properties and Applications (e.g., Organic Semiconductors, Organic Light-Emitting Diodes)

Derivatives of indolin-2-one and related halogenated structures have shown promise in the field of optoelectronics. For instance, fluorinated indole (B1671886) derivatives are being explored for their utility in materials for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). chemscene.com The introduction of fluorine can enhance properties like metabolic stability and bioavailability in pharmacological contexts, and in material science, it can affect the electron-withdrawing capacity.

While direct research on the optoelectronic properties of this compound is not extensively documented, the characteristics of similar compounds suggest its potential. For example, 6-Bromo-5-fluoroindoline-2,3-dione is used in the preparation of organic optoelectronic materials for devices like OLEDs. biosynce.com The dual halogenation in 6-Chloro-5-fluoro-2-oxindole is noted to improve electrophilicity, a property that can be relevant for designing materials for organic semiconductors. The general class of high-purity indolinone derivatives is considered valuable for developing high-quality organic semiconductors. chemscene.comchemscene.com

The table below summarizes the applications of related compounds in optoelectronics, providing a basis for the potential of this compound.

Compound FamilyApplication AreaRelevant Properties
Fluorinated OxindolesDye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs)Enhanced electronic properties, fluorescence.
6-Bromo-5-fluoroindoline-2,3-dioneOrganic Optoelectronic Materials (e.g., OLEDs)Suitable for preparing display materials. biosynce.com
High Purity IndolinonesOrganic SemiconductorsFoundation for high-quality semiconductor materials. chemscene.comchemscene.com

Future research could focus on synthesizing and characterizing thin films of this compound and its derivatives to evaluate their charge transport properties, energy levels, and performance in prototype organic semiconductor and OLED devices.

Polymer Chemistry and Monomer Derivatization

The this compound scaffold can serve as a monomer for the synthesis of novel polymers with tailored properties. The presence of reactive sites, including the nitrogen atom and the aromatic ring, allows for various derivatization and polymerization reactions. The halogen substituents can influence the reactivity of the monomer and the properties of the resulting polymer, such as thermal stability, solubility, and electronic characteristics.

While specific examples of polymers derived directly from this compound are not prevalent in the literature, the principles of polymer chemistry suggest several possibilities. For instance, the indolinone nitrogen could be functionalized to introduce polymerizable groups. Furthermore, metal-catalyzed cross-coupling reactions could be employed to create polymers by linking multiple indolinone units. Research into the polymerization of related heterocyclic compounds provides a framework for these potential applications. fluorochem.co.uk

Contributions to Catalysis

The structural features of this compound make it and its derivatives interesting candidates for applications in catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

Ligand Design for Metal-Catalyzed Reactions

The development of novel ligands is crucial for advancing metal-catalyzed reactions. The this compound structure contains heteroatoms (nitrogen and oxygen) that can coordinate with metal centers. By modifying the indolinone core, it is possible to design bidentate or polydentate ligands with specific steric and electronic properties.

For example, the development of Pd/S,O-ligand catalysis has enabled the selective C-H olefination of indolines. acs.org This highlights the potential of indoline-based structures in ligand design. The electronic effects of the chloro and fluoro substituents in this compound could be harnessed to fine-tune the catalytic activity of a metal complex. Future work could involve the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. The development of asymmetric catalytic procedures using fluorinated building blocks is an area of active research. acs.orgacs.org The strong electron-withdrawing effects of fluorine can present challenges but also offer opportunities for novel reactivity. acs.orgacs.org

Derivatives of fluorooxindoles have been utilized in organocatalytic asymmetric conjugate additions. acs.orgacs.org For instance, N-Boc-protected fluorooxindoles undergo Michael additions to para-quinone methides in the presence of a cinchona alkaloid-derived phase-transfer catalyst, affording products with high yields and stereoselectivities. acs.org While a 6-chloro substituent has been shown to diminish enantiomeric excess in some cases, the general reactivity of the fluorooxindole scaffold is promising. acs.orgacs.org

The table below outlines some organocatalytic reactions involving fluorooxindole derivatives.

ReactantsCatalyst TypeReaction TypeKey Findings
Fluorooxindoles and Quinone MethidesCinchona Alkaloid-Derived Phase-Transfer CatalystAsymmetric Michael AdditionHigh yields and good to high enantio- and diastereoselectivities. acs.org
Cyclic Acyl Enol Ethers and Electrophilic Fluorinating ReagentsCinchona AlkaloidsEnantioselective FluorinationConstruction of chiral quaternary stereogenic centers. escholarship.org

Further investigation into the use of this compound and its derivatives as organocatalysts or pro-catalysts is warranted.

Applications in Analytical Chemistry

In analytical chemistry, well-characterized chemical compounds are essential as standards for the identification and quantification of analytes. This compound, due to its stable and defined structure, has the potential to be used as an analytical standard. sigmaaldrich.com Several suppliers list this compound and its isomers, such as 6-Chloro-5-fluoroindolin-2-one and 7-Chloro-5-fluoroindolin-2-one, for research and as analytical standards. sigmaaldrich.comacmec.com.cnacmec.com.cn

The availability of high-purity samples of these compounds is crucial for their use in developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). bldpharm.com These methods are vital in quality control for pharmaceutical manufacturing and in metabolic studies.

Use as a Standard or Reference Compound in Chemical Analysis

For a compound to serve as a reliable analytical standard, its physical and chemical properties must be thoroughly characterized. This compound has been well-documented through various spectroscopic techniques, which forms the basis for its potential use as a reference compound. The availability of detailed characterization data is the first step toward its establishment as a certified reference material for quality control and research purposes.

Key analytical identifiers for this compound are summarized below. These data are crucial for its unambiguous identification in analytical workflows.

PropertyValue
CAS Number 100487-74-9 sigmaaldrich.cominnospk.comsigmaaldrich.com
Molecular Formula C₈H₅ClFNO sigmaaldrich.com
Molecular Weight 185.58 g/mol sigmaaldrich.comsigmaaldrich.com
IUPAC Name 6-chloro-5-fluoro-1,3-dihydro-2H-indol-2-one sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key GMBWTELBAHPKIL-UHFFFAOYSA-N sigmaaldrich.com

While not yet established as a widespread certified reference material, its defined properties support its use in calibrating analytical instruments and as a starting material in synthetic processes where precise quantification is necessary.

Development of Detection Methodologies for Related Compounds

The analytical frameworks developed for halogenated indoles and oxindoles provide a robust foundation for creating specific detection and quantification methods for this compound and its derivatives. Research on analogous structures demonstrates the applicability of advanced analytical techniques.

For instance, a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully developed and validated for the quantification of a complex oxindole (B195798) derivative in rat plasma, showcasing the ability to detect such scaffolds in biological matrices nih.gov. Similarly, related fluorinated and chlorinated indolines are routinely characterized using a suite of spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and structural integrity . These established methodologies can be readily adapted for the sensitive and specific detection of this compound, which would be critical for pharmacokinetic studies, metabolite identification, and environmental monitoring.

Broader Scientific Impact and Emerging Research Trends

The unique structural features of this compound position it at the intersection of several emerging research trends that aim to enhance the efficiency of chemical synthesis and drug discovery.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Continuous flow chemistry is revolutionizing chemical synthesis by offering improved safety, scalability, and product quality compared to traditional batch processing core.ac.uk. The oxindole core, particularly the closely related 5-fluoroindolin-2-one, has been a key component in the development of continuous flow synthesis routes for important pharmaceuticals like Sunitinib (B231) core.ac.ukrsc.org. Researchers have focused on exploiting continuous flow systems to create more energy- and time-effective processes core.ac.uk.

The synthesis of this compound is a prime candidate for adaptation to a flow chemistry paradigm. Such an approach could lead to higher purity products and provide a platform for "telescoping" multiple reaction steps into a single, uninterrupted stream, thus automating the production of more complex molecules derived from this key intermediate core.ac.uk.

Role in Fragment-Based Drug Discovery (Focusing on the Compound as a Molecular Fragment)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. pharmafeatures.com This approach begins with screening libraries of small, low-complexity molecules (fragments) to find those that bind weakly to a biological target. frontiersin.orgsartorius.com These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

This compound possesses many characteristics of an ideal molecular fragment:

Low Molecular Weight: At 185.58 g/mol , it fits well within the typical mass limits for fragments (under 300 Da) frontiersin.org.

Structural Rigidity: The bicyclic oxindole core provides a defined shape for binding.

Chemical Handles: It features hydrogen bond donors (N-H) and acceptors (C=O), along with specific halogen atoms that can be exploited for directed interactions.

The dual halogenation at the 5- and 6-positions improves its electrophilicity, potentially enhancing its interactions within enzyme pockets . As a fragment, it could serve as a starting point for developing novel inhibitors against a wide range of protein targets, extending beyond the traditional focus on kinase inhibition for the oxindole scaffold.

Exploiting Halogen Bonding Interactions in Molecular Design and Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophile. nih.gov This interaction is increasingly recognized as a powerful tool in crystal engineering, molecular recognition, and drug design. nih.govmdpi.com

The chlorine and fluorine atoms on this compound can participate in such interactions. The strength of halogen bonding typically increases with the polarizability of the halogen (I > Br > Cl > F) mdpi.com. Computational and crystallographic studies on other halogenated oxindoles have provided detailed insights into how these interactions can direct crystal packing and compete with traditional hydrogen bonds nih.gov.

The specific chlorine and fluorine substitution pattern on this compound offers a unique opportunity to study and exploit these forces. By understanding how these halogens interact, chemists can design complex supramolecular structures and new materials, or fine-tune the binding of a drug candidate to its target protein.

Table of Halogen Bond Properties

Interaction Type Strength Directionality Key Feature
Hydrogen Bond Strong High Involves a hydrogen atom between two electronegative atoms.
Halogen Bond (Type II) Variable (F << Cl < Br < I) High Directional interaction involving the σ-hole of the halogen. nih.gov

| Halogen-Halogen (Type I) | Weak | Low | Symmetrical, involves dispersion forces. nih.gov |

Future Perspectives and Unexplored Avenues for this compound Research

The research landscape for this compound is rich with potential. While its role as a synthetic intermediate is established, several advanced avenues remain largely unexplored.

Key future research directions include:

Integrated Flow Synthesis: Moving beyond single-step flow processes to develop a fully integrated, multi-step continuous synthesis for producing complex derivatives of this compound.

Systematic FBDD Campaigns: The deliberate inclusion of this compound in fragment libraries to screen against a diverse array of biological targets, including protein-protein interactions and allosteric sites, could unlock novel therapeutic applications chimia.ch.

Co-crystallization and Halogen Bond Mapping: Experimental studies involving co-crystallization with various proteins and small molecules would provide invaluable data on the specific halogen bonding patterns of the chloro-fluoro substitution, guiding rational drug design.

Novel Derivative Synthesis: Exploration of new synthetic modifications at the nitrogen and the 3-position of the oxindole ring to generate derivatives with unique biological profiles, potentially targeting diseases beyond cancer, such as viral infections or neurodegenerative disorders nih.govresearchgate.net.

Development as a Certified Standard: Formalizing its use as a certified reference material through rigorous testing and validation to support analytical and quality control applications in the pharmaceutical industry.

By pursuing these avenues, the scientific community can fully unlock the potential of this compound as a versatile tool in modern chemical and biomedical research.

Development of Novel Synthetic Strategies for Accessing Complex Analogues

The established synthetic routes to this compound are robust for producing the core structure. However, the next generation of therapeutics will require more complex, three-dimensional, and diversely functionalized analogues. Future research will focus on moving beyond traditional linear syntheses to more efficient and versatile methods.

A primary area of development is the application of late-stage functionalization, particularly through C-H activation . This powerful technique allows for the direct introduction of new chemical groups onto the indolinone core or its aromatic ring, bypassing the need for pre-functionalized starting materials and lengthy protecting group manipulations. For instance, developing regioselective methods to functionalize the C-4 or C-7 positions—which are not easily accessed through classical electrophilic aromatic substitution—could rapidly generate novel libraries of compounds. Such strategies could introduce alkyl, aryl, or new heteroatomic groups, fundamentally altering the steric and electronic properties of the scaffold.

Another promising direction is the development of asymmetric catalytic methods to functionalize the C-3 position. While the core itself is achiral, introducing substituents at the C-3 position creates a stereocenter that is often critical for biological activity. Future synthetic work will likely involve the use of chiral transition-metal catalysts or organocatalysts to perform enantioselective alkylations, aldol (B89426) reactions, or Michael additions at this position. This would provide access to single-enantiomer products directly, a significant improvement over classical resolution techniques.

Furthermore, the adoption of flow chemistry and microreactor technology presents a significant opportunity to enhance the synthesis of both the core scaffold and its derivatives. Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety when handling hazardous reagents, and facilitate seamless multi-step syntheses. This is particularly relevant for scaling up the production of key intermediates or for performing high-throughput screening of reaction conditions to quickly identify optimal pathways for novel analogues.

Table 1: Comparison of Synthetic Approaches for this compound Analogues
Synthetic StrategyPrimary GoalKey AdvantagePotential Outcome
Conventional Multi-Step SynthesisReliable production of the core scaffoldEstablished and well-understood pathwaysLimited structural diversity, lower step economy
Late-Stage C-H ActivationDirect functionalization of the coreHigh step and atom economy; rapid diversificationAccess to previously inaccessible C-4/C-7 analogues
Catalytic Asymmetric SynthesisControl of stereochemistry at the C-3 positionDirect access to single enantiomersChiral analogues with potentially improved potency/selectivity
Flow Chemistry / MicroreactorsImproved process control and scalabilityEnhanced safety, efficiency, and automationHigh-throughput synthesis and scalable production

Expansion of Computational Modeling Capabilities for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery. For a scaffold like this compound, future advancements in computational modeling will enable a more predictive and efficient design cycle, reducing the reliance on costly and time-consuming empirical screening.

The integration of Artificial Intelligence (AI) and Machine Learning (ML) represents the next frontier. By training ML models on vast datasets of known kinase inhibitors and their associated activity data, it is possible to create algorithms that can predict the biological activity of novel, hypothetical analogues of this compound. These models can go beyond simple affinity predictions to forecast properties like kinase selectivity profiles, absorption, distribution, metabolism, and excretion (ADME) parameters. This in silico pre-screening allows chemists to prioritize the synthesis of compounds with the highest probability of success.

Beyond predictive algorithms, the use of enhanced molecular dynamics (MD) simulations will provide deeper insights into the dynamic nature of drug-target interactions. While traditional molecular docking provides a static snapshot of binding, MD simulations model the compound and its target protein over time, revealing crucial information about conformational flexibility, the role of water molecules in the binding site, and the kinetic parameters of binding (e.g., residence time). Techniques like metadynamics and weighted ensemble simulation can explore the energy landscape of binding and unbinding, helping to design molecules with optimized kinetic profiles, which often correlate better with in vivo efficacy.

For ultimate accuracy in understanding specific interactions, Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be increasingly employed. These hybrid calculations treat the most critical part of the system—the ligand and the immediate amino acid residues—with high-level quantum mechanics, while the rest of the protein is modeled with more efficient classical mechanics. This approach is particularly valuable for accurately modeling non-covalent interactions that are poorly described by classical force fields, such as halogen bonding involving the chlorine and fluorine atoms of the scaffold.

Table 2: Evolution of Computational Methods for Ligand Design
MethodPrimary OutputComputational CostKey Future Application for the Scaffold
Molecular DockingStatic binding pose and scoreLowHigh-throughput virtual screening of large libraries
Molecular Dynamics (MD)Dynamic trajectory, binding stability, residence timeHighUnderstanding binding kinetics and allosteric effects
Machine Learning (ML)Predicted activity, selectivity, and ADME propertiesVariable (High for training, Low for prediction)Predictive design and prioritization of synthetic targets
QM/MMHigh-accuracy interaction energies, reaction pathwaysVery HighPrecisely modeling halogen bonds and enzymatic reactions

Exploration of New Molecular Interaction Modes and Their Implications

The therapeutic effect of a drug is dictated by the precise nature of its interaction with its biological target. The this compound scaffold is known to engage in canonical hydrogen bonding and hydrophobic interactions. Future research will aim to engineer derivatives that exploit more sophisticated or novel binding modes to achieve superior potency and selectivity.

A key area for exploration is the systematic exploitation of halogen bonding . The chlorine atom at the C-5 position is not merely a steric group; it is a potential halogen bond donor. Future design efforts will focus on precisely positioning this chlorine atom to interact with an electron-rich region (e.g., a backbone carbonyl or a Lewis basic side chain) on a target protein. This directional, non-covalent interaction can significantly enhance binding affinity and selectivity in ways that are distinct from simple hydrophobic effects. The fluorine at C-6, while a weaker halogen bond donor, critically modulates the electronic character of the aromatic ring, influencing other interactions.

Another transformative direction is the design of covalent inhibitors . By appending a mildly electrophilic "warhead" (such as an acrylamide, vinyl sulfone, or fluorosulfate) to the indolinone scaffold, it becomes possible to design molecules that form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) near the active site. This converts a reversible interaction into an irreversible one, leading to prolonged duration of action and high potency. The challenge lies in tuning the reactivity of the warhead to ensure it selectively reacts with the target protein and not with other biomolecules.

Finally, research into allosteric modulation offers a paradigm shift from traditional competitive inhibition. Instead of designing molecules to fit into the highly conserved active site of an enzyme, allosteric modulators bind to a different, often less conserved, site on the protein. This binding event induces a conformational change that modulates the enzyme's activity. By modifying the peripheral structure of the this compound scaffold, it may be possible to create derivatives that target these allosteric pockets. This approach is a powerful strategy for achieving high selectivity, as allosteric sites are often unique to a specific protein or protein family.

Table 3: Advanced Molecular Interaction Modes and Design Implications
Interaction ModeKey Structural Feature RequiredTherapeutic ConsequenceDesign Implication for the Scaffold
Hydrogen Bonding (Canonical)N-H donor, C=O acceptorReversible binding and target recognitionOptimize geometry for H-bond network
Halogen BondingC-Cl as a halogen bond donorEnhanced affinity and selectivityPrecise positioning of the chlorine atom to engage a Lewis base
Covalent InhibitionAppended electrophilic warhead (e.g., acrylamide)Irreversible binding, prolonged duration of actionAttach a reactive moiety accessible to a target nucleophile
Allosteric ModulationModified scaffold shape to fit a non-active siteHigh selectivity, non-competitive inhibitionExplore derivatization at C-3, C-4, or C-7 to target surface pockets

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-fluoroindolin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. Key strategies include:

  • Halogenation: Fluorination at position 6 via electrophilic substitution, followed by chlorination at position 5 using N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) to avoid overhalogenation .
  • Cyclization: Use of Pd-catalyzed cross-coupling or acid-mediated ring closure. DOE (Design of Experiments) can optimize parameters like catalyst loading, solvent polarity (e.g., DMF vs. THF), and reaction time .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR: 1^1H NMR (DMSO-d6) should show a deshielded NH proton (~10.5 ppm) and aromatic protons consistent with substitution patterns. 13^{13}C NMR confirms carbonyl (C=O) at ~175 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+^+ (calculated for C8_8H4_4ClFNO: 200.0098).
  • HPLC: ≥95% purity with a retention time matching reference standards. Use UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites by analyzing electron density. Chlorine and fluorine substituents polarize the indolinone ring, affecting reactivity .
  • HOMO-LUMO Gaps: Calculate energy gaps to predict charge-transfer behavior. For example, fluorine’s electron-withdrawing effect reduces HOMO energy, enhancing oxidative stability .
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction environments. Compare gas-phase vs. solvated activation energies for cyclization steps .

Q. How should researchers resolve contradictions between experimental and computational data, such as discrepancies in predicted vs. observed reaction yields?

Methodological Answer:

  • Error Analysis: Check DFT functional suitability (e.g., hybrid vs. pure functionals). B3LYP may underestimate dispersion forces; consider adding empirical corrections (e.g., D3) .
  • Experimental Replication: Repeat syntheses with stricter controls (e.g., inert atmosphere, degassed solvents) to isolate variables like oxygen sensitivity .
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., 6-fluoroindolin-2-one derivatives) to identify trends in halogen effects .

Q. What strategies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Derivatization: Synthesize analogs (e.g., 5-Bromo-6-fluoro or 5-Chloro-6-methyl variants) to isolate electronic vs. steric effects .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding affinities of parent compound vs. analogs .
  • In Vitro Assays: Pair computational predictions with enzymatic inhibition studies (IC50_{50}) and cytotoxicity profiling (MTT assay) to validate SAR .

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

Methodological Answer:

  • Detailed Documentation: Specify exact reagent grades (e.g., anhydrous DMF), equipment (e.g., microwave reactor settings), and purification thresholds (e.g., HPLC purity ≥95%) .
  • Open Data: Share raw spectral data (NMR, MS) in public repositories (e.g., Figshare) and provide step-by-step video protocols for critical steps (e.g., cyclization) .
  • Negative Results: Report failed attempts (e.g., unsuccessful chlorination at higher temperatures) to guide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.